molecular formula C7H6N2O B1589630 3-Cyano-4-methyl-2-pyridone CAS No. 93271-59-1

3-Cyano-4-methyl-2-pyridone

Cat. No.: B1589630
CAS No.: 93271-59-1
M. Wt: 134.14 g/mol
InChI Key: XSJRLWNOZDULKJ-UHFFFAOYSA-N
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Description

3-Cyano-4-methyl-2-pyridone is an organic compound with the molecular formula C7H6N2O It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position, a methyl group at the fourth position, and a nitrile group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-methyl-2-pyridone typically involves the reaction of 4-methylpyridine with cyanogen bromide in the presence of a base, followed by hydrolysis. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst/Base: Sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-methyl-2-pyridone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Oxo-4-methylpyridine-3-carbonitrile.

    Reduction: 2-Hydroxy-4-methylpyridine-3-amine.

    Substitution: 2-Hydroxy-4-halogenomethylpyridine-3-carbonitrile.

Scientific Research Applications

3-Cyano-4-methyl-2-pyridone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-4-methyl-2-pyridone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile
  • 2-Hydroxy-4-methylpyridine
  • 3-Cyano-4-methyl-2-hydroxypyridine

Uniqueness

3-Cyano-4-methyl-2-pyridone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both hydroxyl and nitrile groups allows for versatile chemical transformations, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJRLWNOZDULKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442322
Record name 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93271-59-1
Record name 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

69.35 g of the mixture of 4,4-dicyano-3-methyl-3-butenal-dimethylacetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene obtained in Step (a) was slowly added to 113 g of concentrated sulfuric acid over a period of 3 hours so that the temperature would not exceed 30° C. After stirring at room temperature for 20 minutes, the temperature was increased to 50° C., and stirring was carried out at the same temperature for 2 hours. After the reaction mixture was left to stand to cool, it was slowly poured into water ice (500 ml), the obtained crystals were collected by filtration and the crystals were washed with 100 ml of water. The crystals were air-dried for 1 week and further dried at 70° C. under reduced pressure for 8 hours to obtain 34.2 g (two step yield: 68%) of crude crystals of 3-cyano-4-methylpyridone.
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mixture
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69.35 g
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Synthesis routes and methods II

Procedure details

The mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetatal (1) and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene (2) produced by the preceding step was added to a stirred solution of concentrated sulfuric acid (109.8 g, 1.12 moles) at a rate so that the reaction contents did not exceed 30° C. The reaction mixture was then heated to 50° C. and held at that temperature for 1.5 hours. The reaction mixture was cooled to ambient temperature followed by the addition of water (150 mL). The product was filtered from the reaction mixture, washed with water (20 mL) and dried in a vacuum oven at 70° C. and full vacuum for 12 hours to give 40.7 g of 3-cyano-4-methyl-2-pyridone (3).
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4,4-dicyano-3-methyl-3-butenal dimethyl
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Synthesis routes and methods III

Procedure details

treating the mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene so produced with a strong acid and water, to yield 3-cyano-4-methyl-2-pyridone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-4-methyl-2-pyridone
Reactant of Route 2
3-Cyano-4-methyl-2-pyridone
Reactant of Route 3
3-Cyano-4-methyl-2-pyridone
Reactant of Route 4
3-Cyano-4-methyl-2-pyridone
Reactant of Route 5
3-Cyano-4-methyl-2-pyridone
Reactant of Route 6
3-Cyano-4-methyl-2-pyridone

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